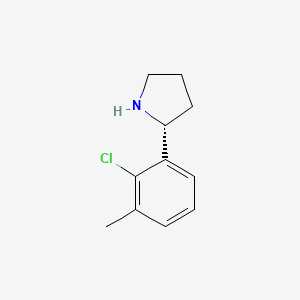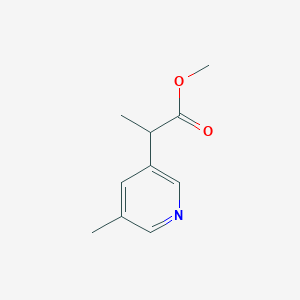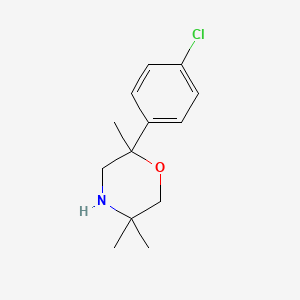
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a hydroxy group, a trichlorophenyl group, and an acetonitrile group attached to the indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxy and trichlorophenyl groups. The acetonitrile group is then added in the final steps.
Indole Core Formation: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Hydroxy and Trichlorophenyl Groups: The hydroxy group can be introduced via electrophilic substitution reactions, while the trichlorophenyl group can be added through a halogenation reaction using reagents like chlorine or trichlorophenol.
Acetonitrile Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyindole-3-acetonitrile: Lacks the trichlorophenyl group, resulting in different chemical properties and biological activities.
7-(2,3,6-Trichlorophenyl)indole-3-acetonitrile:
Uniqueness
4-Hydroxy-7-(2,3,6-trichlorophenyl)indole-3-acetonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H9Cl3N2O |
|---|---|
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
2-[4-hydroxy-7-(2,3,6-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9Cl3N2O/c17-10-2-3-11(18)15(19)14(10)9-1-4-12(22)13-8(5-6-20)7-21-16(9)13/h1-4,7,21-22H,5H2 |
Clave InChI |
MSIPSADMGVXJDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CNC2=C1C3=C(C=CC(=C3Cl)Cl)Cl)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)

![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)


![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)


